Cas no 115307-13-6 (5-(aminomethyl)pyrrolidin-2-one;hydrochloride)

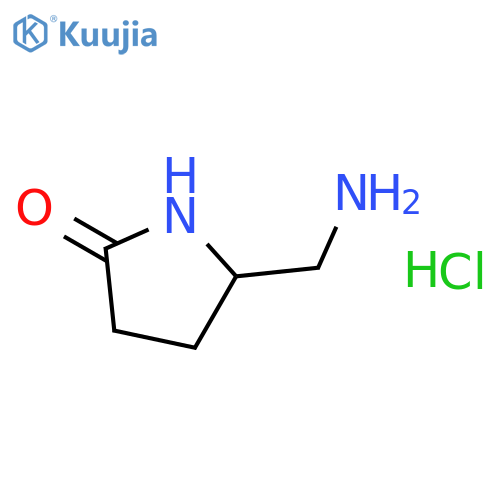

115307-13-6 structure

商品名:5-(aminomethyl)pyrrolidin-2-one;hydrochloride

CAS番号:115307-13-6

MF:C5H11ClN2O

メガワット:150.606640100479

MDL:MFCD09701392

CID:1036479

PubChem ID:14143190

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)pyrrolidin-2-one hydrochloride

- 5-(aminomethyl)pyrrolidin-2-one;hydrochloride

- 5-Aminomethyl-pyrrolidin-2-one hydrochloride

- P19760

- DB-332693

- MFCD26954831

- SY215400

- DTXSID30556484

- MFCD26743433

- 5-(Aminomethyl)pyrrolidin-2-onehydrochloride

- 115307-13-6

- SB30879

- SB34874

- CS-0075962

- (R)-5-Aminomethyl-pyrrolidin-2-one hydrochloride

- MFCD09701392

- F8888-7363

- UJBDBOYWHDPFLK-UHFFFAOYSA-N

- EN300-75030

- SCHEMBL482332

- 2-Pyrrolidinone, 5-(aminomethyl)-, hydrochloride (1:1)

- AS-76121

- SY317049

- 5-(AMINOMETHYL)PYRROLIDIN-2-ONE HCL

- SB35590

- 2-Pyrrolidinone, 5-(aminomethyl)-, monohydrochloride

- Z1171481666

- (S)-5-(Aminomethyl)-2-pyrrolidinone Hydrochloride

- AKOS015847827

- 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)

- (S)-5-Aminomethyl-pyrrolidin-2-one hydrochloride

-

- MDL: MFCD09701392

- インチ: InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H

- InChIKey: UJBDBOYWHDPFLK-UHFFFAOYSA-N

- ほほえんだ: NCC1CCC(N1)=O.Cl

計算された属性

- せいみつぶんしりょう: 150.0559907g/mol

- どういたいしつりょう: 150.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR480-50mg |

5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

115307-13-6 | 96% | 50mg |

126.0CNY | 2021-07-10 | |

| Enamine | EN300-75030-0.5g |

5-(aminomethyl)pyrrolidin-2-one hydrochloride |

115307-13-6 | 95% | 0.5g |

$199.0 | 2024-05-23 | |

| abcr | AB509869-250 mg |

5-(Aminomethyl)pyrrolidin-2-one hydrochloride; . |

115307-13-6 | 250MG |

€165.30 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1129595-1g |

5-Aminomethyl-pyrrolidin-2-one hydrochloride |

115307-13-6 | 95% | 1g |

$230 | 2024-07-28 | |

| Life Chemicals | F8888-7363-0.25g |

5-(aminomethyl)pyrrolidin-2-one hydrochloride |

115307-13-6 | 95% | 0.25g |

$105.0 | 2023-09-05 | |

| Life Chemicals | F8888-7363-1g |

5-(aminomethyl)pyrrolidin-2-one hydrochloride |

115307-13-6 | 95% | 1g |

$184.0 | 2023-09-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1233-1-10G |

5-(aminomethyl)pyrrolidin-2-one;hydrochloride |

115307-13-6 | 97% | 10g |

¥ 6,105.00 | 2023-04-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124S-25g |

5-Aminomethyl-pyrrolidin-2-one hydrochloride |

115307-13-6 | 96% | 25g |

20285.17CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0124S-100mg |

5-Aminomethyl-pyrrolidin-2-one hydrochloride |

115307-13-6 | 96% | 100mg |

831.08CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1211538-10g |

5-(Aminomethyl)pyrrolidin-2-one hydrochloride |

115307-13-6 | 95% | 10g |

$980 | 2024-07-23 |

5-(aminomethyl)pyrrolidin-2-one;hydrochloride 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

115307-13-6 (5-(aminomethyl)pyrrolidin-2-one;hydrochloride) 関連製品

- 154148-69-3(5-Aminomethyl-pyrrolidin-2-one)

- 130762-29-7(2-Piperidinone, 6-(aminomethyl)-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115307-13-6)5-(aminomethyl)pyrrolidin-2-one;hydrochloride

清らかである:99%

はかる:5g

価格 ($):215.0